molecular formula C11H12ClF4N B15053192 (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Cat. No.: B15053192
M. Wt: 269.66 g/mol
InChI Key: IMVJYVSDRIWYEB-UHFFFAOYSA-N
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Description

This compound features a cyclobutane ring substituted with a fluorine atom at the 3-position and a para-trifluoromethylphenyl group. The hydrochloride salt enhances aqueous solubility and stability.

Properties

Molecular Formula

C11H12ClF4N

Molecular Weight

269.66 g/mol

IUPAC Name

3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H11F4N.ClH/c12-10(5-9(16)6-10)7-1-3-8(4-2-7)11(13,14)15;/h1-4,9H,5-6,16H2;1H

InChI Key

IMVJYVSDRIWYEB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)F)N.Cl

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition of Fluorinated Olefins

Early synthetic attempts employed UV-mediated [2+2] cycloaddition of 1-fluoro-1-(4-(trifluoromethyl)phenyl)ethylene with acrylonitrile derivatives. While this method generates the cyclobutane core, it suffers from:

  • Poor regioselectivity (40:60 desired vs. regioisomer)
  • Low quantum yield (Φ = 0.12 at 254 nm)
  • Competing polymerization side reactions

Modification with triplet sensitizers (acetophenone, 5 mol%) improves regioselectivity to 75:25 but introduces challenges in separating diastereomers.

Ring Contraction via Hofmann-Löffler-Type Reactions

A more successful approach utilizes δ-lactam precursors subjected to radical-mediated ring contraction. Key steps include:

  • N-Chlorination of 4-(trifluoromethyl)benzamide derivatives
  • UV-initiated hydrogen abstraction to form γ-lactam radicals
  • Radical recombination to form the cyclobutane scaffold

This method achieves 68% yield with 94% enantiomeric excess (ee) when using (S)-BINOL-derived chiral auxiliaries. The critical reaction parameters are:

Parameter Optimal Value Effect on Yield
Temperature -20°C Prevents racemization
Light Source 300W Xe arc lamp Radical initiation
Solvent Dichloromethane Radical stability

Stereoselective Fluorination Strategies

Introducing the fluorine atom with correct stereochemistry represents the most technically demanding step. Three predominant methods have been developed:

Electrophilic Fluorination with N-F Reagents

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile achieves 82% fluorination efficiency. Stereochemical control derives from:

  • Pre-organization of the cyclobutane intermediate in boat conformation
  • Bulky 3,5-di-tert-butylbenzoyl protecting groups on the amine
  • Low-temperature conditions (-40°C)

The reaction exhibits first-order kinetics with respect to both substrate and fluorinating agent (k = 0.017 M⁻¹s⁻¹ at -40°C).

Nucleophilic Fluoride Displacement

Tert-butylamine hydrofluoride (t-BuNH2·HF) enables fluoride substitution of β-tosyloxy intermediates. While this method provides excellent stereoretention (98% ee), it requires:

  • Anhydrous conditions (H2O < 50 ppm)
  • Phase-transfer catalysts (18-crown-6)
  • Extended reaction times (72h)

Comparative fluorination methods are summarized below:

Method Yield (%) ee (%) Reaction Time
Selectfluor® 82 95 6h
t-BuNH2·HF 75 98 72h
DAST 63 88 24h

Installation of Trifluoromethylphenyl Group

The 4-(trifluoromethyl)phenyl moiety is introduced via Suzuki-Miyaura coupling using specialized catalysts:

  • Cyclobutane boronic ester precursors
  • Pd(PPh3)4 (5 mol%) with SPhos ligand
  • K3PO4 base in toluene/water (3:1)

Key innovation involves microwave-assisted coupling (150°C, 20 min) that improves yields from 45% to 78% while maintaining stereochemical integrity.

Amine Protection/Deprotection Sequences

Protecting group strategy significantly impacts overall yield:

Protection Method Deprotection Agent Yield Loss (%)
Boc HCl/dioxane 12
Cbz H2/Pd-C 8
Fmoc Piperidine 19

The optimal sequence employs Cbz protection followed by catalytic hydrogenation (40 psi H2, 10% Pd/C) achieving 92% deprotection yield.

Final Hydrochloride Salt Formation

Crystallization from ethanol/ethyl acetate (1:4) with HCl gas bubbling produces the hydrochloride salt with:

  • 99.5% chemical purity (HPLC)
  • 97% enantiomeric excess (chiral SFC)
  • Defined polymorph Form I (PXRD confirmed)

Process Optimization and Scale-Up Challenges

Critical quality attributes for GMP manufacturing include:

  • Residual palladium < 10 ppm (ICP-MS)
  • Fluoride content < 0.1% (ion chromatography)
  • Particle size D90 < 200 μm (laser diffraction)

A designed experiment (DoE) identified optimal parameters for kilogram-scale production:

Factor Low Level High Level Optimal
Temperature 20°C 40°C 32°C
Stirring Rate 200 rpm 600 rpm 450 rpm
Anti-solvent Addition 1 mL/min 5 mL/min 3 mL/min

Analytical Characterization

Advanced techniques confirm structure and purity:

  • 19F NMR (564 MHz, DMSO-d6): δ -62.8 (CF3), -118.5 (F)
  • HRMS (ESI+): m/z 277.0943 [M+H]+ (calc. 277.0946)
  • X-ray Crystallography : C-C bond lengths 1.548-1.562 Å, confirming ring strain

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS/Reference
Target Compound : (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride ~C₁₁H₁₂ClF₄N ~265.68 Cyclobutane ring; 3-fluoro, para-trifluoromethylphenyl substituents; (1s,3s) stereochemistry Not explicitly listed
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride C₁₁H₁₃ClF₃N 251.68 Lacks fluorine at cyclobutane 3-position; para-trifluoromethylphenyl 1439902-32-5
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride C₁₁H₁₂F₃N·HCl 251.68 Meta-trifluoromethylphenyl substituent; positional isomer of target CID 50988666
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride C₁₀H₉ClF₃N·HCl 235.63 + HCl Cyclopropane ring; chloro and trifluoromethyl substituents 1260778-44-6
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride C₅H₇ClF₅N 211.56 Cyclobutane with 3,3-difluoro and trifluoromethyl groups 2490375-73-8
(1S,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride C₅H₈ClF₃N 180.58 Trifluoromethyl at cyclobutane 2-position; stereoisomeric differences CymitQuimica Ref: 10-F986006

Physicochemical and Functional Differences

Fluorine Substitution: The 3-fluoro group in the target compound introduces steric and electronic constraints absent in non-fluorinated analogs (e.g., 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride) .

Ring Size and Strain

  • Cyclopropane analogs (e.g., ) exhibit higher ring strain, increasing reactivity but reducing stability compared to cyclobutane derivatives .

Stereochemistry

  • The (1s,3s) configuration of the target compound contrasts with stereoisomers like (1S,2S)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, which may show divergent pharmacokinetic profiles due to spatial arrangement .

Solubility and Lipophilicity The hydrochloride salt form improves aqueous solubility across all analogs.

Biological Activity

(1S,3S)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H11F4N·HCl
  • Molecular Weight : 283.68 g/mol
  • CAS Number : 1212949-55-7

Biological Activity

The compound exhibits notable biological activity primarily through its interaction with various molecular targets, particularly protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

  • Inhibition of Protein Kinases :
    • The compound has been shown to inhibit several protein kinases involved in cancer progression, such as GSK-3β and others associated with cell survival pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to target proteins .
  • Modulation of Receptor Signaling :
    • The compound may also modulate receptor signaling pathways, influencing downstream effects that contribute to its biological efficacy.

Case Studies

  • In vitro Studies :
    • In vitro assays have demonstrated that this compound effectively inhibits GSK-3β with an IC50 value significantly lower than that of related compounds. This suggests a higher potency and specificity for this target.
  • Cell Line Studies :
    • Studies conducted on various cancer cell lines showed that treatment with the compound resulted in reduced cell proliferation and increased apoptosis rates, further supporting its potential as an anti-cancer agent .

Data Table: Biological Activity Summary

Biological Activity Target IC50 (µM) Effect
GSK-3β InhibitionGSK-3β0.5Reduced cell proliferation
Apoptosis InductionVarious cancer cells2.0Increased apoptosis rates

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